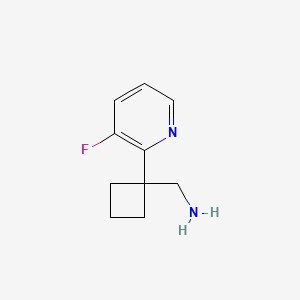

(1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine

Overview

Description

(1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine is a heterocyclic organic compound with the molecular formula C10H13FN2 and a molecular weight of approximately 180.23 g/mol . This compound features a cyclobutyl ring attached to a fluoropyridine moiety, making it structurally unique and significant in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-fluoropyridine with cyclobutanone in the presence of a reducing agent such as sodium borohydride, followed by amination using ammonia or an amine source.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions may convert the compound into its reduced amine forms.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoropyridine ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.

Major Products Formed:

Oxidation: Hydroxylated derivatives or oxides.

Reduction: Reduced amine forms.

Substitution: Substituted pyridine derivatives.

Chemistry:

- Used as a building block in organic synthesis for the development of complex molecules.

- Employed in the synthesis of novel heterocyclic compounds with potential pharmaceutical applications.

Biology:

- Investigated for its role as a ligand in receptor binding studies.

- Explored for its potential as a biochemical probe in various biological assays.

Medicine:

- Potential use as an antibacterial and antifungal agent.

- Studied for its antidepressant properties due to its interaction with serotonin receptors.

Industry:

- Utilized in the development of new materials with specific chemical properties.

- Applied in catalysis for organic transformations.

Mechanism of Action

The mechanism of action of (1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine involves its interaction with specific molecular targets such as serotonin receptors. The compound acts as a biased agonist, preferentially activating certain signaling pathways over others. This selective activation can lead to therapeutic effects such as antidepressant activity by modulating neurotransmitter levels in the brain.

Comparison with Similar Compounds

- (1-(3-Chloropyridin-2-yl)cyclobutyl)methanamine

- (1-(3-Bromopyridin-2-yl)cyclobutyl)methanamine

- (1-(3-Methylpyridin-2-yl)cyclobutyl)methanamine

Comparison:

(1-(3-Chloropyridin-2-yl)cyclobutyl)methanamine: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

(1-(3-Bromopyridin-2-yl)cyclobutyl)methanamine: Bromine substitution can lead to different pharmacokinetic properties and receptor binding affinities.

(1-(3-Methylpyridin-2-yl)cyclobutyl)methanamine: The presence of a methyl group instead of a halogen can significantly alter the compound’s chemical behavior and biological interactions.

(1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine stands out due to its unique fluorine substitution, which imparts distinct electronic properties and enhances its potential as a versatile compound in various scientific and industrial applications.

Biological Activity

(1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutyl moiety attached to a 3-fluoropyridine ring via a methanamine linker. Its unique structure suggests potential interactions with various biological targets, making it an interesting candidate for drug development.

Antimycobacterial Activity

Recent studies have highlighted the compound's activity against Mycobacterium tuberculosis. In a high-throughput screening of over 100,000 compounds, several analogs of this compound were identified with promising antimycobacterial properties. The structure-activity relationship studies indicated that modifications to the cyclobutyl and pyridine components could enhance efficacy against tuberculosis while maintaining favorable pharmacokinetic properties .

Table 1: Antimycobacterial Activity of Selected Compounds

| Compound | MIC (µM) | IC20 (µM) |

|---|---|---|

| 4PP-1 | 6.3 | >80 |

| 4PP-2 | 2.0 | - |

| 4PP-3 | 6.8 | - |

The primary target identified for this compound series is the MmpL3 protein, which is crucial for the survival of M. tuberculosis. Resistance mutations in this target were observed, indicating that the compound’s mechanism involves direct interaction with MmpL3, leading to disruption of mycolic acid transport in bacterial cells .

Cytotoxicity and Selectivity

In vitro studies assessing cytotoxicity against human cell lines (e.g., HepG2) revealed that while some analogs displayed potent antimycobacterial activity, they also exhibited varying degrees of cytotoxicity. The selectivity index (SI) was calculated to determine the safety profile of these compounds, with higher SI values indicating better selectivity for bacterial over human cells .

Table 2: Cytotoxicity Data

| Compound | IC50 (HepG2) µM | Selectivity Index |

|---|---|---|

| 4PP-1 | >80 | >12.7 |

| 4PP-2 | 30 | 15 |

Case Study: Structure-Activity Relationship Analysis

A detailed SAR analysis was conducted on various derivatives of this compound. The study focused on substituents at the pyridine and cyclobutyl positions to optimize biological activity while improving physicochemical properties such as solubility and permeability .

Key findings from this analysis included:

- Substitution at the 4-position of the pyridine ring significantly enhanced activity.

- Cyclobutyl modifications affected both potency and selectivity, with smaller substituents generally yielding better results.

Additional Biological Activities

Beyond antimycobacterial effects, preliminary investigations suggest potential anti-inflammatory properties linked to inhibition of specific kinases such as GSK-3β. Compounds with cyclobutyl substitutions demonstrated competitive inhibition profiles, indicating their utility in treating inflammatory conditions .

Table 3: GSK-3β Inhibitory Activity

| Compound | IC50 (nM) |

|---|---|

| Compound A | 8 |

| Compound B | 10 |

Properties

IUPAC Name |

[1-(3-fluoropyridin-2-yl)cyclobutyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-8-3-1-6-13-9(8)10(7-12)4-2-5-10/h1,3,6H,2,4-5,7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVOMXHKTLHWOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN)C2=C(C=CC=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.